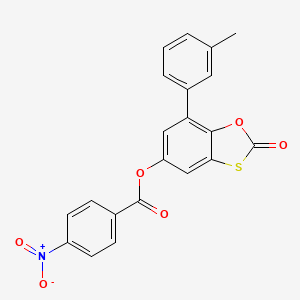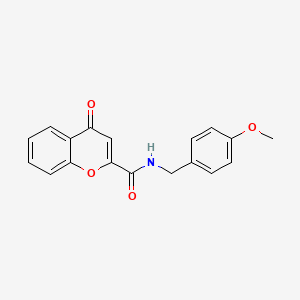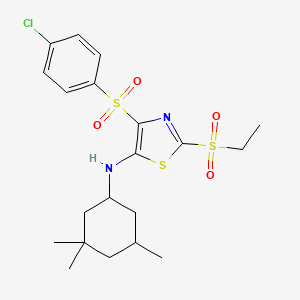
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents used in these reactions include sulfur-containing compounds, chlorobenzene derivatives, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic ring and the thiazole ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of thiazole compounds are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for compounds like 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE would depend on its specific biological target. Typically, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and thiazole groups could play crucial roles in binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE
- 4-(4-BROMOBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H27ClN2O4S3 |
|---|---|
Poids moléculaire |
491.1 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C20H27ClN2O4S3/c1-5-29(24,25)19-23-18(30(26,27)16-8-6-14(21)7-9-16)17(28-19)22-15-10-13(2)11-20(3,4)12-15/h6-9,13,15,22H,5,10-12H2,1-4H3 |
Clé InChI |
VMNSHHFWDIAHCD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC(=C(S1)NC2CC(CC(C2)(C)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412036.png)
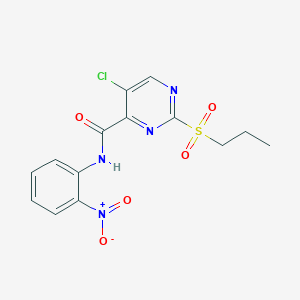
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B11412049.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412050.png)
![7-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412057.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11412062.png)
![4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412070.png)
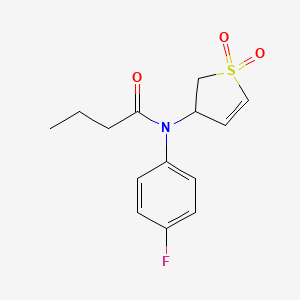
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412081.png)
![N-(3-methylphenyl)-3-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-1-benzofuran-2-carboxamide](/img/structure/B11412091.png)

![N-[(3-Fluorophenyl)methyl]-1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]piperidine-3-carboxamide](/img/structure/B11412096.png)
